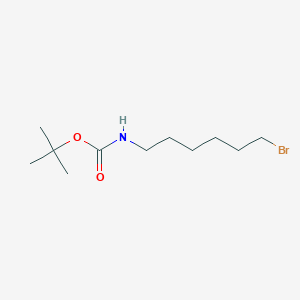

Boc-NH-C6-Br

Description

The exact mass of the compound tert-Butyl (6-bromohexyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(6-bromohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BrNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQXVXILNVTMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583411 | |

| Record name | tert-Butyl (6-bromohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142356-33-0 | |

| Record name | tert-Butyl (6-bromohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 142356-33-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of the Boc Protecting Group in Synthesis: A Technical Guide

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals. Its widespread use stems from its ability to mask the reactivity of primary and secondary amines under a variety of conditions, and its clean, acid-labile removal. This technical guide provides an in-depth examination of the Boc group's chemistry, mechanisms, and applications, tailored for researchers, scientists, and drug development professionals.

Fundamental Principles of the Boc Protecting Group

The Boc group protects amines by converting them into carbamates, which significantly diminishes their nucleophilicity and basicity. This protection is robust, remaining stable in the presence of most bases, nucleophiles, and during catalytic hydrogenation. The key feature of the Boc group is its susceptibility to cleavage under mild acidic conditions, a property that forms the basis of its utility and its orthogonality with other protecting groups like the base-labile Fmoc (9-fluorenylmethoxycarbonyl) and the hydrogenolysis-labile Cbz (benzyloxycarbonyl).

The protecting group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), a commercially available and convenient reagent. The deprotection is most commonly achieved with a moderately strong acid, such as trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent.

Mechanism of Boc Protection and Deprotection

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

The protection of an amine with Boc₂O is a straightforward nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the anhydride. This reaction can proceed without a base, as the tert-butyl carbonate leaving group can decompose into carbon dioxide and tert-butanol. However, a base like triethylamine (B128534) (TEA), 4-dimethylaminopyridine (B28879) (DMAP), or sodium hydroxide (B78521) is often added to neutralize the protonated amine and drive the reaction to completion.

Caption: Mechanism of Amine Protection using Boc₂O.

The acid-catalyzed removal of the Boc group relies on the formation of a stable tert-butyl carbocation. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA. This is followed by the cleavage of the carbon-oxygen bond, releasing the unstable carbamic acid and the tert-butyl cation. The carbamic acid readily decarboxylates to yield the free amine, while the tert-butyl cation is typically scavenged to prevent side reactions, such as the alkylation of nucleophilic residues like tryptophan or methionine.

Caption: Acid-Catalyzed Mechanism of Boc Deprotection.

Experimental Protocols

Precise and reproducible protocols are essential for successful synthesis. Below are generalized yet detailed methodologies for Boc protection and deprotection.

-

Preparation : In a round-bottom flask, dissolve the amine substrate (1.0 mmol) in a suitable solvent mixture. A common system is water (9.5 mL) and acetone (B3395972) (0.5 mL) or THF.

-

Reagent Addition : Add di-tert-butyl dicarbonate (Boc₂O, 1.0 to 1.1 mmol) to the stirred solution at room temperature. If required, a base such as sodium hydroxide or triethylamine (1.0 to 1.5 equivalents) can be added.

-

Reaction : Stir the mixture at room temperature. The reaction is typically rapid, often completing within minutes to a few hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up : Once the reaction is complete, add dichloromethane to the mixture and stir. Separate the organic layer.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification : Purify the resulting residue by column chromatography on silica (B1680970) gel to afford the pure N-Boc protected amine.

-

Preparation : Dissolve the Boc-protected amine (1.0 mmol) in dichloromethane (DCM).

-

Reagent Addition : To the solution, add trifluoroacetic acid (TFA). A common concentration is a 25-50% solution of TFA in DCM. If the substrate contains acid-sensitive residues, scavengers like anisole (B1667542) or thioanisole (B89551) may be added to trap the liberated tert-butyl cation.

-

Reaction : Stir the reaction at room temperature. Deprotection is usually fast, often accompanied by the visible bubbling of carbon dioxide.

-

Work-up : After completion (monitored by TLC), remove the TFA and DCM under reduced pressure.

-

Isolation : The resulting product is often an amine salt (e.g., trifluoroacetate (B77799) salt). It can be used directly in the next step or neutralized with a mild base and extracted to yield the free amine.

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc group was foundational to the development of Solid-Phase Peptide Synthesis (SPPS), a methodology that revolutionized the synthesis of peptides. In Boc-based SPPS, the C-terminal amino acid is anchored to a solid support, and subsequent amino acids are added sequentially.

The iterative cycle of Boc-SPPS involves three key steps:

-

Deprotection : The N-terminal Boc group of the resin-bound peptide is removed with TFA.

-

Neutralization : The resulting ammonium (B1175870) salt is neutralized with a base, typically diisopropylethylamine (DIEA), to liberate the free amine.

-

Coupling : The next Boc-protected amino acid is activated (e.g., with DCC or HBTU) and coupled to the free amine of the growing peptide chain.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleaving the completed peptide from the resin and removing the side-chain protecting groups, often with a strong acid like hydrogen fluoride (B91410) (HF).

Caption: The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Quantitative Data Summary

The efficiency of Boc protection is generally high across a wide range of substrates. The following table summarizes representative yields for the N-Boc protection of various amines using Boc₂O.

| Amine Substrate | Reaction Time (min) | Yield (%) | Reference |

| Benzylamine | 8 | 98 | |

| Aniline | 10 | 96 | |

| L-Alanine methyl ester | 10 | 98 | |

| L-Proline methyl ester | 12 | 95 | |

| Glycine ethyl ester | 10 | 97 | |

| Cbz-carbamate SM | 360 | 90 |

While Boc chemistry is robust, the harsh acidic conditions required for final cleavage can be a limitation. For instance, in the synthesis of the peptide gramicidin (B1672133) A, which contains acid-sensitive tryptophan residues, yields using Boc chemistry were between 5-24%. Switching to the milder, base-labile Fmoc protecting group strategy dramatically improved the yields, in some cases up to 87%.

Advantages and Limitations

Advantages:

-

Stability : The Boc group is stable to a wide range of nucleophilic and basic conditions.

-

Ease of Introduction : Protection is typically high-yielding with the readily available Boc₂O reagent.

-

Reliability : Boc chemistry is well-established and reliable, especially for the synthesis of difficult or aggregation-prone peptide sequences.

Limitations:

-

Harsh Deprotection : The reliance on moderately strong acids (TFA) for deprotection and very strong acids (HF) for final cleavage can lead to side reactions with sensitive amino acids.

-

Safety Concerns : The use of hazardous reagents like TFA and HF requires specialized equipment and handling procedures.

-

Atom Economy : The introduction and removal of the Boc group are inherently atom-inefficient processes.

-

Genotoxic Impurities : The formation of the tert-butyl cation during deprotection can lead to the generation of potential genotoxic impurities through alkylation side-reactions.

Conclusion

The Boc protecting group remains an indispensable tool in organic synthesis. Its unique combination of stability and controlled, acid-labile removal allows for the strategic manipulation of complex molecules. While the emergence of milder strategies like Fmoc chemistry has provided valuable alternatives, particularly in peptide synthesis, the Boc group's robustness and effectiveness in specific contexts ensure its continued relevance. A thorough understanding of its underlying chemistry, mechanisms, and practical protocols is essential for its successful application in research and development.

An In-depth Technical Guide to Non-Cleavable Linkers for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. Non-cleavable linkers, characterized by their high stability, are a significant class of linkers that rely on the complete degradation of the antibody component for payload release. This guide provides a comprehensive technical overview of non-cleavable linkers, including their mechanism of action, types, quantitative data on their performance, and detailed experimental protocols for their evaluation.

Mechanism of Action of Non-Cleavable Linkers

Unlike cleavable linkers that are designed to release their payload in response to specific triggers in the tumor microenvironment or within the cell, non-cleavable linkers form a stable covalent bond between the antibody and the cytotoxic drug.[][2] The release of the payload is a multi-step process that is entirely dependent on the internalization and lysosomal degradation of the ADC.[3][4]

The process begins with the binding of the ADC to its target antigen on the surface of a cancer cell.[5] This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[6] The internalized ADC is then trafficked to the lysosome, an organelle containing a variety of degradative enzymes.[6][7] Within the acidic environment of the lysosome, the antibody portion of the ADC is completely degraded by proteases into its constituent amino acids.[4] This proteolytic degradation ultimately liberates the cytotoxic payload, which remains attached to the linker and a single amino acid residue from the antibody.[6] This payload-linker-amino acid complex is the active metabolite that then exerts its cytotoxic effect within the target cell.[6]

A key characteristic of ADCs with non-cleavable linkers is the nature of the released payload. The attached amino acid residue typically renders the active metabolite charged and membrane-impermeable.[8][9] This prevents the payload from diffusing out of the target cell and killing neighboring, antigen-negative cells, a phenomenon known as the "bystander effect".[8][10] While this limits the efficacy against heterogeneous tumors, it also contributes to a more favorable safety profile by minimizing off-target toxicity.[2][3]

Types of Non-Cleavable Linkers

The most common non-cleavable linkers are based on thioether and amide bonds, which provide high stability in systemic circulation.[11]

-

Thioether-Based Linkers: These are the most prevalent type of non-cleavable linkers.[3] A prominent example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[3][9] The SMCC linker is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[9][12] The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues on the antibody, to form a stable amide bond.[9] The maleimide group then reacts with a sulfhydryl group on the payload to form a stable thioether bond.[9] The cyclohexane (B81311) ring in the SMCC structure provides steric hindrance, which enhances the stability of the maleimide group and the resulting thioether bond.[4]

-

Maleimidocaproyl (MC) Linkers: MC is another widely used maleimide-based linker.[5][13] It features a maleimide group for reaction with a payload's thiol group and a caproyl spacer that connects to the antibody.[5]

-

Amide-Based Linkers: These linkers utilize stable amide bonds to connect the payload to the antibody.[11] The formation of these bonds is typically achieved through the reaction of a carboxylic acid on one component with an amine on the other, often facilitated by coupling agents.[6]

Quantitative Data on Non-Cleavable Linker Performance

The primary advantage of non-cleavable linkers is their superior stability in plasma compared to many cleavable linkers.[3][4] This enhanced stability minimizes the premature release of the cytotoxic payload in circulation, thereby reducing off-target toxicity and improving the therapeutic window.[2][3]

Table 1: Comparative Plasma Stability of ADCs with Cleavable and Non-Cleavable Linkers

| ADC Linker Type | Linker Chemistry | Plasma Half-life | Reference(s) |

| Non-Cleavable | Ab-SMCC-DM1 (Thioether) | 10.4 days (mouse plasma) | [14] |

| Non-Cleavable | T-DM1 (SMCC) | ~4.56 days (in rats) | [14] |

| Cleavable | Ab-CX-DM1 (Triglycyl Peptide) | 9.9 days (mouse plasma) | [14][15] |

| Cleavable | T-SPP-DM1 (Disulfide) | Faster clearance than T-DM1 | [14] |

| Cleavable | Silyl ether linker-MMAE | > 7 days (human plasma) | [15] |

| Cleavable | Hydrazine linker | ~2 days (human plasma) | [15] |

| Cleavable | Carbonate linker | 36 hours (human plasma) | [15] |

Table 2: In Vitro Cytotoxicity of ADCs with Different Linker Types

| ADC | Linker Type | Target Cell Line | IC50 | Reference(s) |

| Non-Cleavable ADC | Non-cleavable | HER2+ cells | 609 pmol/L | [15] |

| Val-Ala containing ADC | Cleavable (Peptide) | HER2+ cells | 92 pmol/L | [15] |

| Sulfatase-linker-containing ADC | Cleavable (Enzyme) | HER2+ cells | 61 and 111 pmol/L | [15] |

Experimental Protocols

Accurate and reproducible evaluation of ADCs with non-cleavable linkers is crucial for their development. The following are detailed methodologies for key in vitro experiments.

Protocol 1: Synthesis of SMCC-linked ADC

This protocol outlines the two-step process for conjugating a thiol-containing payload to an antibody using the SMCC crosslinker.[12]

Materials:

-

Antibody solution (1-10 mg/mL in amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

-

SMCC crosslinker

-

Anhydrous DMSO or DMF

-

Thiol-containing cytotoxic payload

-

Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

-

Antibody Activation:

-

Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[12]

-

Add the SMCC solution to the antibody solution at a specific molar ratio to achieve the desired degree of modification.

-

Incubate the reaction for a defined period (e.g., 1-2 hours) at room temperature.

-

Remove excess, unreacted SMCC using a desalting column.

-

-

Conjugation:

-

Immediately add the thiol-containing payload to the maleimide-activated antibody solution.

-

Incubate the reaction for a specified time (e.g., 2-4 hours) at room temperature or 4°C.

-

Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).

-

-

Purification:

-

Purify the ADC from unreacted payload, linker, and antibody using a suitable chromatography method, such as Size-Exclusion Chromatography (SEC).[12]

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).[11][16][17]

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

ADC and control antibody solutions

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed both antigen-positive and antigen-negative cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and a negative control (e.g., unconjugated antibody) in complete cell culture medium.

-

Replace the existing medium in the wells with the ADC dilutions.[16]

-

-

Incubation:

-

Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).[16]

-

-

MTT Addition and Solubilization:

-

Data Analysis:

-

Read the absorbance at 570 nm using a microplate reader.[11]

-

Calculate the percentage of cell viability for each concentration and plot the data to determine the IC50 value.

-

Protocol 3: Antibody Internalization Assay

This assay quantifies the extent and rate of ADC internalization into target cells.[18][19][20]

Materials:

-

Target cancer cell line

-

Fluorescently labeled ADC (e.g., using a pH-sensitive dye like pHrodo)

-

96-well plates

-

Flow cytometer or high-content imaging system

Procedure:

-

Cell Seeding:

-

Seed target cells into a 96-well plate and allow them to adhere.

-

-

ADC Incubation:

-

Add the fluorescently labeled ADC to the cells at various concentrations.

-

Incubate the plate at 37°C for different time points to allow for internalization.

-

-

Signal Detection:

-

For pH-sensitive dyes, the fluorescence signal will increase in the acidic environment of the endosomes and lysosomes upon internalization.[18]

-

Measure the fluorescence intensity using a flow cytometer or a high-content imaging system.

-

-

Data Analysis:

-

Quantify the fluorescence signal at each time point and concentration to determine the rate and extent of internalization.

-

Protocol 4: Lysosomal Degradation Assay

This assay confirms that the payload is released from the ADC following lysosomal degradation of the antibody.[21][22][23]

Materials:

-

ADC

-

Isolated lysosomes (commercially available or prepared from liver tissue)

-

Lysosomal assay buffer (e.g., citrate-phosphate buffer, pH 5.0)

-

LC-MS system

Procedure:

-

Incubation:

-

Incubate the ADC with the isolated lysosomes in the lysosomal assay buffer at 37°C for various time points.

-

-

Sample Preparation:

-

At each time point, stop the reaction (e.g., by adding a quenching solution).

-

Process the samples to extract the released payload-linker-amino acid metabolite.

-

-

LC-MS Analysis:

-

Analyze the samples using an LC-MS system to identify and quantify the released metabolite.

-

-

Data Analysis:

-

Determine the rate of payload release by plotting the concentration of the metabolite over time.

-

Protocol 5: Bystander Effect Assay (Co-culture Assay)

This assay assesses the ability of an ADC to kill neighboring antigen-negative cells. For non-cleavable linkers, this effect is expected to be minimal.[7][8][24]

Materials:

-

Antigen-positive cancer cell line

-

Antigen-negative cancer cell line (labeled with a fluorescent marker, e.g., GFP)

-

96-well plates

-

ADC and control solutions

-

Flow cytometer or high-content imaging system

Procedure:

-

Co-culture Seeding:

-

Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.

-

-

ADC Treatment:

-

Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells.

-

-

Incubation:

-

Incubate the plate for 72-96 hours.

-

-

Viability Assessment:

-

Quantify the number of viable fluorescently labeled antigen-negative cells using flow cytometry or high-content imaging.

-

-

Data Interpretation:

-

A minimal decrease in the viability of the antigen-negative cells in the co-culture treated with the non-cleavable ADC, compared to controls, confirms the lack of a significant bystander effect.[10]

-

Conclusion

Non-cleavable linkers are a cornerstone of ADC technology, offering exceptional stability and a favorable safety profile. Their mechanism of action, which relies on the complete lysosomal degradation of the antibody, ensures targeted payload release within the cancer cell. While the lack of a bystander effect may limit their application in heterogeneous tumors, their stability makes them an excellent choice for highly expressed, homogeneous antigens. The detailed experimental protocols provided in this guide will enable researchers to rigorously evaluate and optimize ADCs based on non-cleavable linkers, contributing to the development of the next generation of targeted cancer therapies.

References

- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 4. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]

- 19. creative-biolabs.com [creative-biolabs.com]

- 20. Antibody Internalization Assay | Kyinno Bio [kyinno.com]

- 21. bioivt.com [bioivt.com]

- 22. Protocol for quantification of the lysosomal degradation of extracellular proteins into mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. LC/MS Methods for Studying Lysosomal ADC Catabolism | Springer Nature Experiments [experiments.springernature.com]

- 24. benchchem.com [benchchem.com]

The Architect's Toolkit: A Guide to Bioconjugation with Protected Linkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of targeted therapeutics, the ability to precisely link a potent payload to a targeting moiety, such as an antibody, is paramount. This process, known as bioconjugation, relies on the sophisticated chemistry of linkers. This in-depth technical guide delves into the core principles of bioconjugation, with a special focus on the strategic use of protected linkers to enhance the stability, efficacy, and safety of bioconjugates, particularly antibody-drug conjugates (ADCs).

The Cornerstone of Precision: Understanding Linker Technology

Linkers are the critical bridge between the targeting biomolecule and the active payload. Their chemical nature dictates the stability of the bioconjugate in circulation and the mechanism of payload release at the target site.[1][2] Linkers can be broadly categorized into two main classes: non-cleavable and cleavable.

Non-cleavable linkers create a stable, permanent bond between the antibody and the payload.[1] The release of the drug from these linkers relies on the complete degradation of the antibody within the lysosome of the target cell.[3] A prominent example is the thioether linker, such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), used in the FDA-approved ADC, Kadcyla®.[4]

Cleavable linkers , the focus of this guide, are designed to be stable in the systemic circulation but are susceptible to cleavage under specific physiological conditions found within the target cell or the tumor microenvironment.[5][6] This controlled release mechanism is crucial for maximizing the therapeutic window by minimizing off-target toxicity.[5] There are three primary mechanisms for cleavable linkers: protease-sensitivity, pH-sensitivity, and glutathione-sensitivity.[4][7]

The Power of Protection: Orthogonal Strategies in Linker Synthesis

The synthesis of complex linkers, especially those containing multiple reactive functional groups, often requires the use of protecting groups. These groups temporarily block a reactive site on a molecule, preventing it from participating in a chemical reaction while another part of the molecule is being modified.[8] The concept of orthogonality is central to this strategy. An orthogonal set of protecting groups is a collection of groups that can be removed in any order under specific conditions without affecting the other protecting groups in the set.[9]

This allows for the sequential and site-specific modification of the linker, which is essential for creating well-defined bioconjugates. Common protecting groups used in linker synthesis include Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) for protecting amines.[8][10] The Fmoc group is typically removed under basic conditions (e.g., with piperidine), while the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid), making them an orthogonal pair.[8]

Quantitative Comparison of Cleavable Linker Performance

The choice of a cleavable linker has a profound impact on the performance of a bioconjugate. The following tables summarize key quantitative data from various studies, providing a comparative overview of different linker technologies.

Table 1: Plasma Stability of Cleavable Linkers

A critical attribute of a linker is its stability in systemic circulation. Premature release of the payload can lead to off-target toxicity and reduced efficacy.[5]

| Linker Type | Linker Example | Half-life (t1/2) in Human Plasma | Notes |

| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[5][11] |

| pH-Sensitive | Hydrazone | Variable (hours to days) | Stability is highly dependent on the specific hydrazone structure. Newer designs show improved stability at physiological pH.[12] |

| Glutathione-Sensitive | Disulfide | Variable | Stability can be enhanced by introducing steric hindrance around the disulfide bond.[5] |

| β-Glucuronide | Glucuronide-MMAE | Significantly more stable than Val-Cit in rat serum.[13] | Offers a tandem-cleavage mechanism, requiring two enzymatic steps for payload release.[9][14] |

| Sulfatase-Cleavable | Aryl Sulfate | Stable in mouse and human plasma.[11] | A newer class of linkers showing promise for improved stability. |

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.

| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference(s) |

| Cleavable (Val-Cit) | MMAE | HER2+ (SK-BR-3) | 10-50 | [6] |

| Non-Cleavable (SMCC) | DM1 | HER2+ (SK-BR-3) | 5-20 | [6] |

| Cleavable (Hydrazone) | Calicheamicin | CD33+ (HL-60) | 0.1-1 | [15] |

| Cleavable (β-Glucuronide) | MMAE | CD79b+ (Jeko-1) | Comparable to Val-Cit-MMAE | [9] |

| Cleavable (Sulfatase) | MMAE | HER2+ | 61 | [5] |

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.[6][16]

Visualizing the Process: Diagrams of Key Pathways and Workflows

To better understand the mechanisms and experimental processes involved in bioconjugation with protected linkers, the following diagrams have been generated using Graphviz.

References

- 1. benchchem.com [benchchem.com]

- 2. symeres.com [symeres.com]

- 3. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Boc-NH-C6-Br

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl (6-bromohexyl)carbamate, commonly referred to as Boc-NH-C6-Br. This bifunctional molecule is a critical reagent in organic synthesis and plays a significant role in the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs).

Chemical Identity and Properties

This compound is a carbamate-protected bromoalkane. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, which can be deprotected under acidic conditions. The terminal bromine atom provides a reactive site for nucleophilic substitution, making it a versatile linker for conjugation.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Citations |

| Molecular Formula | C₁₁H₂₂BrNO₂ | [1][2][3][4][5][6] |

| Molecular Weight | 280.20 g/mol | [1][2][3][4][5][6] |

| IUPAC Name | tert-butyl N-(6-bromohexyl)carbamate | [3][4] |

| CAS Number | 142356-33-0 | [1][2][3][5][6][7] |

| Common Synonyms | N-Boc-6-bromohexylamine, 6-(Boc-amino)hexyl bromide, N-(tert-Butoxycarbonyl)-6-bromohexylamine | [3][6][7] |

| SMILES | CC(C)(C)OC(=O)NCCCCCCBr | [1][2][3][5][6] |

| InChIKey | NXQXVXILNVTMNA-UHFFFAOYSA-N | [3][6] |

Table 2: Physicochemical Data

| Property | Value | Citations |

| Appearance | Colorless to off-white solid-liquid mixture or liquid | [1][6] |

| Boiling Point | 340.1 ± 25.0 °C at 760 mmHg (Predicted) | [6][7] |

| Density | 1.2 ± 0.1 g/cm³ | [7] |

| Refractive Index | n20/D 1.473 | [6] |

| Solubility | Soluble in DMSO; slightly soluble in Chloroform, Ethyl Acetate, and Methanol; insoluble in water. | [1][6][7] |

| pKa | 12.91 ± 0.46 (Predicted) | [6][7] |

Applications in Bioconjugation and Drug Development

The primary application of this compound is as a non-cleavable linker in the construction of Antibody-Drug Conjugates (ADCs).[1][8] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent (payload) specifically to cancer cells by attaching it to a monoclonal antibody that recognizes a tumor-specific antigen.

The C6 alkyl chain of this compound acts as a spacer, connecting the antibody to the drug. Its non-cleavable nature ensures that the cytotoxic payload remains attached to the antibody until the entire ADC is internalized by the target cell and degraded within the lysosome, releasing the active drug. This enhances the stability of the ADC in circulation and can reduce off-target toxicity.

Beyond ADCs, it is a valuable intermediate in organic synthesis for introducing a protected aminohexyl group into various molecules.[7][9] In biological research, it can be used to modify proteins and peptides to study their structure and function.[7]

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.

Experimental Protocols

Synthesis of N-Boc-6-bromohexylamine from 6-(Boc-amino)-1-hexanol

A common laboratory-scale synthesis involves the bromination of the corresponding alcohol precursor.

-

Reactants: 6-(Boc-amino)-1-hexanol, Carbon Tetrabromide (CBr₄), and Triphenylphosphine (PPh₃).

-

Procedure:

-

Dissolve 6-(Boc-amino)-1-hexanol (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add CBr₄ (1 equivalent) and PPh₃ (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the crude product using column chromatography on silica (B1680970) gel to yield N-Boc-6-bromohexylamine.[6]

-

-

Characterization: The product can be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

Hazard Information:

-

Causes serious eye damage and may cause skin irritation or severe burns.[3][6]

-

May cause respiratory irritation.[3]

Precautions and Storage:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[7]

-

Store in a cool, dry place under an inert atmosphere, typically at 2-8°C for long-term stability.[6][7]

-

Keep away from ignition sources and incompatible materials.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. tert-Butyl (6-bromohexyl)carbamate | C11H22BrNO2 | CID 16211353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl (6-bromohexyl)carbamate (142356-33-0) for sale [vulcanchem.com]

- 5. Synthonix, Inc > 142356-33-0 | tert-Butyl (6-bromohexyl)carbamate [synthonix.com]

- 6. 6-(BOC-AMINO)-HEXYL BROMIDE | 142356-33-0 [chemicalbook.com]

- 7. biosynce.com [biosynce.com]

- 8. This compound | Bromides | Ambeed.com [ambeed.com]

- 9. alfa-industry.com [alfa-industry.com]

Alkyl Halide Linkers in Drug Discovery: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyl halide linkers are a fundamental class of chemical tools in drug discovery and development, playing a pivotal role in the construction of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Their utility stems from the carbon-halogen bond, which can be tailored for specific reactivity, allowing for the covalent attachment of payloads or recruitment moieties to biological molecules. The careful selection of the halogen atom and the length and composition of the alkyl chain are critical determinants of the final conjugate's stability, efficacy, and pharmacokinetic profile. This guide provides an in-depth technical overview of the core features of alkyl halide linkers, encompassing their synthesis, reactivity, and application in modern drug development.

Core Features of Alkyl Halide Linkers

The defining characteristic of an alkyl halide linker is the presence of a carbon-halogen (C-X) bond, where X can be fluorine (F), chlorine (Cl), bromine (Br), or iodine (I). The nature of this bond significantly influences the linker's reactivity and stability.

Reactivity and Stability

The reactivity of alkyl halides in nucleophilic substitution reactions is a key aspect of their application in bioconjugation. They serve as electrophiles, reacting with nucleophilic residues on proteins, such as the thiol group of cysteine or the amine group of lysine. The stability of the C-X bond is inversely proportional to the size of the halogen atom, following the trend C-F > C-Cl > C-Br > C-I. This trend is reflected in their bond dissociation energies.

Table 1: Bond Dissociation Energies of Carbon-Halogen Bonds

| Bond | Bond Dissociation Energy (kJ/mol)[1][2] | Bond Dissociation Energy (kcal/mol)[3] |

| C-F | 485 | ~116 |

| C-Cl | 339 | 85 |

| C-Br | 276 | 72 |

| C-I | 240 | 57 |

The stability of the linker is a critical parameter in drug design. For instance, in ADCs, the linker must be sufficiently stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. Some studies have reported that amide bond-based linkers can achieve half-lives of approximately 7 days in circulation[4][5]. While specific plasma half-life data for a broad range of alkyl halide linkers is not extensively tabulated in the public domain, the choice of the halogen and the overall linker chemistry are crucial for tuning this stability.

Impact of Linker Length and Composition

The length and composition of the alkyl chain in the linker are critical for optimizing the biological activity of the resulting conjugate, particularly in the context of PROTACs. The linker's role in a PROTAC is to bridge the target protein and an E3 ubiquitin ligase, facilitating the formation of a productive ternary complex for subsequent target degradation. An optimal linker length is crucial for achieving potent and efficient degradation.

Table 2: Impact of Alkyl Linker Length on PROTAC Efficacy

| Target Protein | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| TBK1 | Alkyl and ether units | < 12 | No degradation | - | [6] |

| TBK1 | Alkyl and ether units | 12-29 | Submicromolar | 96 (for 21 atoms) | [6] |

| TBK1 | Alkyl and ether units | 29 | 292 | 76 | [6] |

| SOS1 | Methylene units | 5 | Strongest activity | Complete degradation | [] |

DC50: concentration for 50% degradation; Dmax: maximum degradation.

These data highlight that a "hook effect" can be observed, where linkers that are too short or too long can be suboptimal for ternary complex formation and subsequent degradation[].

Experimental Protocols

General Synthesis of a Heterobifunctional Alkyl Halide Linker

The synthesis of heterobifunctional alkyl halide linkers typically involves a multi-step process to install two different reactive handles on an alkyl chain of a desired length. One end will feature the alkyl halide for reaction with a biomolecule, while the other end will have a functional group for attaching the payload or another ligand. A representative, though not exhaustive, synthetic approach is outlined below.

Objective: To synthesize a heterobifunctional linker with a terminal alkyl bromide and a protected amine.

Materials:

-

α,ω-dibromoalkane (e.g., 1,6-dibromohexane)

-

Sodium azide (B81097) (NaN3)

-

Triphenylphosphine (B44618) (PPh3)

-

Water

-

Tetrahydrofuran (THF)

-

Appropriate protecting group reagent (e.g., Boc anhydride)

-

Base (e.g., triethylamine)

-

Solvents for reaction and purification (e.g., DMF, DCM, ethyl acetate, hexanes)

-

Silica gel for column chromatography

Procedure:

-

Monosubstitution of the Dihaloalkane:

-

Dissolve the α,ω-dibromoalkane in a suitable solvent like DMF.

-

Add one equivalent of sodium azide and stir the reaction at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the resulting ω-bromoalkyl azide by column chromatography.

-

-

Reduction of the Azide to a Primary Amine (Staudinger Reduction):

-

Dissolve the ω-bromoalkyl azide in THF.

-

Add one equivalent of triphenylphosphine and stir at room temperature. The formation of the phosphazide (B1677712) can be observed.

-

Add water to the reaction mixture and heat to hydrolyze the intermediate to the primary amine.

-

After cooling, extract the amine and purify.

-

-

Protection of the Primary Amine:

-

Dissolve the ω-bromoalkyl amine in a solvent such as DCM.

-

Add a base like triethylamine, followed by the protecting group reagent (e.g., Boc anhydride).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Perform an aqueous workup and purify the final protected heterobifunctional alkyl bromide linker by column chromatography.

-

General Protocol for Bioconjugation of an Alkyl Halide Linker to a Protein

This protocol describes the general steps for conjugating an alkyl halide linker to cysteine residues on a protein.

Materials:

-

Protein with accessible cysteine residues

-

Heterobifunctional alkyl halide linker

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0)

-

Reducing agent (e.g., TCEP) if cysteine residues are disulfide-bonded

-

Quenching reagent (e.g., N-acetyl-L-cysteine)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Protein Preparation:

-

If necessary, reduce disulfide bonds to free up cysteine thiols by incubating the protein with a reducing agent like TCEP in the reaction buffer.

-

Remove the excess reducing agent by buffer exchange or dialysis.

-

-

Conjugation Reaction:

-

Dissolve the alkyl halide linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

-

Add the linker solution to the protein solution in the reaction buffer. The molar ratio of linker to protein will need to be optimized.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration. The reaction progress can be monitored by analytical techniques like LC-MS.

-

-

Quenching the Reaction:

-

Add a quenching reagent like N-acetyl-L-cysteine to react with any excess alkyl halide linker.

-

-

Purification of the Conjugate:

-

Purify the resulting protein-linker conjugate from unreacted linker and other small molecules using size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) or linker-to-protein ratio using techniques like UV-Vis spectroscopy, mass spectrometry, and chromatography.

-

Visualizing Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

Caption: A general experimental workflow for the characterization of an Antibody-Drug Conjugate (ADC).

Caption: Schematic of a bioconjugation reaction involving an alkyl halide linker and a protein nucleophile.

Conclusion

Alkyl halide linkers are versatile and indispensable tools in the design and synthesis of targeted therapeutics. The ability to modulate their reactivity and stability through the choice of the halogen and the structure of the alkyl chain provides a powerful means to fine-tune the properties of complex drug conjugates. A thorough understanding of their chemical characteristics, coupled with robust synthetic and analytical methodologies, is essential for the successful development of next-generation ADCs and PROTACs. Further research into developing a broader range of alkyl halide linkers with diverse properties and more detailed quantitative analysis of their in vivo behavior will continue to advance the field of targeted drug delivery.

References

- 1. Bond Dissociation Energy [sartep.com]

- 2. researchgate.net [researchgate.net]

- 3. Solved Bond Examples Bond Dissociation Energy (kcal/mol) | Chegg.com [chegg.com]

- 4. researchgate.net [researchgate.net]

- 5. Contribution of linker stability to the activities of anticancer immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

The Indispensable Role of Boc-Protected Amines in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery and Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly within the intricate landscape of medicinal chemistry. Its widespread adoption is attributable to a unique combination of stability under a variety of reaction conditions and the facility of its removal under specific, mild acidic conditions. This strategic masking of highly reactive amine functionalities provides chemists with precise control over complex synthetic sequences, enabling the construction of elaborate molecular architectures that are the basis of many modern therapeutics. This guide provides an in-depth examination of the applications of Boc-protected amines, complete with quantitative data, detailed experimental protocols, and process visualizations to support researchers in drug discovery and development.

The Chemistry of the Boc Protecting Group

The Boc group is valued for its robustness. It is stable in the presence of most bases, nucleophiles, and during catalytic hydrogenation, making it compatible with a wide array of synthetic transformations.[1] Its true utility, however, lies in its orthogonality to other common protecting groups. For instance, in peptide synthesis, the acid-labile Boc group can be used in concert with base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) or hydrogenation-labile groups like Cbz (benzyloxycarbonyl), allowing for selective deprotection and complex peptide assembly.[1]

The protection of a primary or secondary amine is most commonly achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is often facilitated by a base and proceeds with the formation of benign and volatile byproducts—carbon dioxide and tert-butanol—which provides a strong thermodynamic driving force and simplifies purification.[2][3]

Conversely, deprotection is efficiently accomplished with moderately strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] The mechanism involves protonation of the carbamate, which then fragments to release the free amine, carbon dioxide, and a stable tert-butyl cation.[3]

Quantitative Data: Boc Protection and Deprotection Reactions

The efficiency of Boc protection and deprotection is critical for the overall yield of a synthetic campaign. The following tables summarize representative yields for these transformations across different substrates and conditions.

Table 1: Representative Yields for Boc-Protection of Amines

| Amine Substrate | Reagents & Conditions | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrrolidine | (Boc)₂O, Triethylamine | Dichloromethane (B109758) | 100% | [5] |

| 3-Azabicyclo[3.3.0]octane | (Boc)₂O | Tetrahydrofuran | 93% | [2] |

| 1,2,3,6-Tetrahydropyridine | (Boc)₂O | Tetrahydrofuran | 89% | [2] |

| L-Glutamic acid dimethyl ester | (Boc)₂O, Triethylamine, DMAP (cat.) | Chloroform | 92% | [6] |

| 2-bromo-6-(pyrrolidin-2-yl)pyridine (B15224289) | (Boc)₂O (5 eq.) | Dichloromethane | Not specified, but successful |[5] |

Table 2: Representative Yields for Acid-Mediated Boc-Deprotection

| Boc-Protected Substrate | Reagents & Conditions | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| N-Boc-Amine (General) | 25% TFA, 2h, RT | Dichloromethane | 60% | [7] |

| N-Boc-Amine (General) | TFA (5 eq.), 18h, RT | Dichloromethane | 87% | [7] |

| N-Boc-Amine (General) | TFA, 2h, RT | Dichloromethane | 95% | [7] |

| N-Boc-Amine (General) | 5 eq. TFA, Microwave 60°C, 30 min | Dichloromethane | Excellent yields reported | [8] |

| N-Boc-18 | Trifluoroacetic acid | Not specified | 64% |[8] |

Key Experimental Protocols

Detailed and reproducible protocols are essential for success in the laboratory. Below are step-by-step procedures for the protection of an amine with Boc₂O and its subsequent deprotection using TFA.

Experimental Protocol: Boc-Protection of 1,2,3,6-Tetrahydropyridine

This protocol provides a representative procedure for the N-Boc protection of a cyclic secondary amine.[2]

Materials:

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,2,3,6-Tetrahydropyridine

-

Dry Tetrahydrofuran (THF)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

0.1 N aqueous Hydrochloric Acid (HCl)

-

tert-Butyl methyl ether (TBME)

-

Magnesium Sulfate (MgSO₄)

-

Ice bath, round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

A solution of Boc₂O (10.0 mmol, 1.0 equiv) in dry THF (10 mL) is cooled to 0 °C in an ice bath.

-

1,2,3,6-Tetrahydropyridine (15.0 mmol, 1.5 equiv) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Saturated aqueous NaHCO₃ solution (10 mL) is added to the reaction mixture.

-

The mixture is extracted with TBME (3 x 25 mL).

-

The combined organic extracts are washed sequentially with 0.1 N aqueous HCl (3 x 100 mL) and saturated aqueous NaHCO₃ solution (1 x 50 mL).

-

The organic phase is dried over anhydrous MgSO₄, filtered, and the volatiles are removed by means of a rotary evaporator.

-

The final product is obtained as a colorless oil (Expected Yield: ~89%).

Experimental Protocol: Boc-Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a general and robust method for removing the Boc group using TFA in dichloromethane (DCM).[7]

Materials:

-

Boc-protected amine substrate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, rotary evaporator.

Procedure:

-

Dissolve the Boc-protected amine (1.0 equiv) in DCM (e.g., 10 mL per gram of substrate).

-

Add TFA (typically 25-50% v/v, e.g., add an equal volume of TFA to the DCM solution).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from 30 minutes to a few hours.

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) or isopropanol (B130326) can help remove residual TFA.

-

For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Visualization of Key Processes and Applications

Graphical representations of workflows and mechanisms are invaluable for understanding complex processes in medicinal chemistry.

General Workflow for Utilizing a Boc Protecting Group

The strategic use of a protecting group follows a clear, logical sequence. The Boc group is introduced to mask a reactive amine, allowing a chemical transformation to occur at another site in the molecule. Once this transformation is complete, the Boc group is removed to reveal the original amine functionality.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc chemistry was foundational to the development of Solid-Phase Peptide Synthesis (SPPS), a technique that revolutionized the creation of synthetic peptides for research and therapeutic use. The iterative cycle involves anchoring the first amino acid to a solid support, followed by repeated cycles of deprotection, neutralization, and coupling of the next Boc-protected amino acid.

References

- 1. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 6. researchgate.net [researchgate.net]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Synthesis of Antibody-Drug Conjugates Using a Boc-Protected C6 Alkyl Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document details the application of Boc-NH-C6-Br, a versatile building block for constructing non-cleavable alkyl linkers.

Non-cleavable linkers are designed to be stable in systemic circulation and release the cytotoxic payload only after the ADC is internalized by the target cell and the antibody component is degraded within the lysosome.[1][2][3] This mechanism minimizes off-target toxicity and can lead to a wider therapeutic window compared to some cleavable linker strategies.[2][4]

The this compound reagent features a six-carbon alkyl chain that provides spatial separation between the antibody and the drug. One terminus has a bromo group, a reactive handle for attaching a payload via nucleophilic substitution (alkylation). The other terminus is a Boc-protected amine, which, after deprotection, serves as the attachment point for conjugation to the antibody, typically through surface-exposed lysine (B10760008) residues.[5][6]

This document provides a comprehensive, step-by-step protocol for the synthesis of a model ADC using this compound, including linker-payload preparation, antibody conjugation, purification, and characterization.

Experimental Overview & Workflow

The synthesis is a multi-stage process that begins with the creation of the linker-payload complex, followed by its conjugation to the antibody.

Part 1: Synthesis of Amine-Terminated Linker-Payload

This part describes the synthesis of the key intermediate H2N-C6-S-Payload. For this protocol, we will use a model thiol-containing payload (Payload-SH) to demonstrate the chemistry.

Protocol 1: Payload Alkylation

This protocol details the nucleophilic substitution reaction where the thiol group of the payload displaces the bromide on the this compound linker to form a stable thioether bond.

Materials:

-

This compound

-

Thiol-containing cytotoxic payload (Payload-SH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Methodology:

-

In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the thiol-containing payload (1.0 equivalent) in anhydrous DMF.

-

Add a mild base such as K₂CO₃ (1.5 equivalents) to the solution. Stir for 15-20 minutes at room temperature to deprotonate the thiol.

-

Add this compound (1.2 equivalents) to the reaction mixture.

-

Heat the reaction to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water and extract the product with an organic solvent like Ethyl Acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product (Boc-NH-C6-S-Payload) by silica gel column chromatography to yield the pure product.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group using a strong acid to expose the primary amine, which is essential for the subsequent conjugation steps.

Materials:

-

Purified Boc-NH-C6-S-Payload

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Magnetic stirrer

-

Rotary evaporator

Methodology:

-

Dissolve the purified Boc-NH-C6-S-Payload (1.0 equivalent) in anhydrous DCM (e.g., 10 mL per gram of substrate).

-

To the stirred solution, add an equal volume of TFA (e.g., 10 mL).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

-

The resulting product, H2N-C6-S-Payload (as a TFA salt), can be used directly in the next step or after neutralization.

| Step | Reaction | Typical Yield | Key Parameters |

| 1 | Payload Alkylation | 70-90% | Anhydrous conditions, mild base, 50-60 °C |

| 2 | Boc Deprotection | >95% (Quantitative) | Anhydrous DCM, TFA, Room Temperature |

Part 2: Antibody Conjugation via Lysine Residues

This part describes a two-step conjugation strategy. First, the primary amine of the linker-payload is activated with the heterobifunctional crosslinker SMCC. Second, the maleimide-activated linker-payload is conjugated to the thiol groups of a reduced antibody.

Protocol 3: Activation of Linker-Payload with SMCC

This protocol creates a maleimide-functionalized linker-payload ready for conjugation to antibody thiol groups.

Materials:

-

H2N-C6-S-Payload (TFA salt from Part 1)

-

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

-

Anhydrous DMF or DMSO

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Magnetic stirrer

Methodology:

-

Dissolve H2N-C6-S-Payload (1.0 equivalent) in anhydrous DMF.

-

Add TEA or DIPEA (2.5 equivalents) to neutralize the TFA salt and act as a base.

-

In a separate vial, dissolve SMCC (1.1 equivalents) in anhydrous DMF.

-

Add the SMCC solution dropwise to the stirred amine solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours. Monitor by LC-MS.

-

The resulting Maleimide-SMCC-C6-S-Payload solution is typically used directly in the next step without purification.

Protocol 4: Antibody Reduction and Conjugation

This protocol involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups, followed by conjugation with the maleimide-activated linker-payload.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Maleimide-SMCC-C6-S-Payload solution from Protocol 3

-

Conjugation Buffer (e.g., Phosphate buffer with EDTA, pH 7.2)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Size-Exclusion Chromatography (SEC) system for purification

Methodology:

-

Antibody Reduction:

-

Prepare the antibody at a concentration of 5-10 mg/mL in Conjugation Buffer.

-

Add a controlled molar excess of TCEP (e.g., 2.5 equivalents) to the antibody solution to partially reduce interchain disulfides.

-

Incubate at 37 °C for 1-2 hours.

-

-

Conjugation Reaction:

-

Cool the reduced antibody solution to room temperature.

-

Slowly add the Maleimide-SMCC-C6-S-Payload solution (e.g., 5-8 molar equivalents relative to the antibody) to the reduced antibody. The use of an organic co-solvent like DMSO should be kept low (<10% v/v) to prevent antibody denaturation.

-

Gently mix and allow the conjugation to proceed at room temperature for 1-2 hours or at 4 °C overnight.

-

-

Quenching:

-

Add a 3-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide (B117702) groups. Incubate for 20 minutes.

-

Part 3: ADC Purification and Characterization

Protocol 5: ADC Purification

Purification is critical to remove unconjugated linker-payload, quenching reagent, and any protein aggregates.

Methodology:

-

Concentrate the crude ADC solution using an appropriate centrifugal filter device.

-

Purify the ADC using a Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200 or similar) equilibrated with a formulation buffer (e.g., PBS, pH 7.4).

-

Collect fractions corresponding to the monomeric ADC peak (typically around 150 kDa).

-

Pool the relevant fractions, determine the protein concentration (e.g., by A280nm), and store at 2-8 °C.

Protocol 6: ADC Characterization

Key quality attributes of the ADC must be determined to ensure consistency and efficacy.

1. Drug-to-Antibody Ratio (DAR) Determination:

-

Method: Hydrophobic Interaction Chromatography (HIC) is the gold standard. Species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8) will have different retention times due to increasing hydrophobicity. The average DAR is calculated from the integrated peak areas.

-

Procedure: Analyze the purified ADC on a HIC column using a decreasing salt gradient.

-

Expected Result: A distribution of peaks corresponding to different DAR species. For lysine conjugation, a typical average DAR is between 3 and 4.[5]

2. Purity and Aggregation Analysis:

-

Method: Size-Exclusion Chromatography (SEC).

-

Procedure: Analyze the purified ADC on an SEC column under non-denaturing conditions.

-

Expected Result: A major peak for the monomeric ADC (>95%) and minor peaks for any high molecular weight aggregates.

3. In Vitro Cytotoxicity Assay:

-

Method: Cell-based assay using an antigen-positive cancer cell line.

-

Procedure: Treat cells with serial dilutions of the ADC and a non-targeted control ADC. Measure cell viability after 72-96 hours (e.g., using a CellTiter-Glo® assay).

-

Expected Result: The ADC should show potent, dose-dependent killing of antigen-positive cells, with a significantly lower effect on antigen-negative cells.

| Parameter | Method | Typical Specification | Reference |

| Average DAR | HIC-HPLC | 3.0 - 4.5 | [7] |

| Purity (Monomer %) | SEC-HPLC | ≥ 95% | [5] |

| Aggregates (%) | SEC-HPLC | ≤ 5% | [8] |

| In Vitro Potency (IC₅₀) | Cell Viability Assay | Sub-nanomolar (Antigen-positive cells) | [9] |

| Plasma Stability | LC-MS analysis over time | >90% intact ADC after 7 days | [9] |

Mechanism of Action

The resulting non-cleavable ADC acts through a well-defined intracellular pathway.

-

Binding: The ADC circulates in the bloodstream until the antibody recognizes and binds to a specific antigen on the surface of a cancer cell.

-

Internalization: The cell internalizes the ADC-antigen complex via endocytosis.

-

Trafficking: The complex is transported through the endosomal pathway to the lysosome.

-

Degradation & Release: Inside the acidic, enzyme-rich environment of the lysosome, the antibody is completely degraded by proteases. Because the linker is non-cleavable, this degradation releases the cytotoxic payload still attached to the linker and a single amino acid (lysine).[1][10]

-

Cytotoxic Action: The released payload-linker-amino acid metabolite can then bind to its intracellular target (e.g., tubulin), inducing cell cycle arrest and apoptosis.

References

- 1. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

- 2. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]

- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 4. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Conjugation of Boc-NH-C6-Br to a Primary Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of molecules through the selective alkylation of primary amines is a fundamental strategy in the development of novel therapeutics, particularly in the construction of Antibody-Drug Conjugates (ADCs) and other targeted drug delivery systems. Boc-NH-C6-Br, or tert-butyl (6-bromohexyl)carbamate, is a valuable bifunctional linker that incorporates a stable carbamate-protected amine and a reactive alkyl bromide. This linker allows for the introduction of a six-carbon spacer, terminating in a protected primary amine, which can be deprotected in a subsequent step for further functionalization.

A significant challenge in the N-alkylation of primary amines is the propensity for over-alkylation, leading to the formation of mixtures of secondary, tertiary, and even quaternary amines. This lack of selectivity complicates purification and reduces the yield of the desired mono-alkylated product. To address this, a robust protocol has been developed that favors selective mono-alkylation by utilizing the primary amine as its hydrobromide salt in the presence of a non-nucleophilic base. This approach ensures that, upon successful mono-alkylation, the resulting more basic secondary amine is protonated and thus deactivated towards further reaction.

These application notes provide a detailed protocol for the selective mono-alkylation of a primary amine with this compound, along with expected quantitative data and characterization guidelines.

Quantitative Data Summary

The following table summarizes the expected outcomes for the selective mono-alkylation of a generic primary amine with this compound based on established protocols for similar reactions. Actual results may vary depending on the specific primary amine used.

| Parameter | Value | Notes |

| Reactants | ||

| Primary Amine Hydrobromide | 1.0 equivalent | Starting material. |

| This compound | 1.0 - 1.2 equivalents | Alkylating agent. A slight excess may improve conversion. |

| Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) | 1.0 - 1.5 equivalents | Non-nucleophilic base. |

| Reaction Conditions | ||

| Solvent | Acetonitrile (ACN) or Dimethylformamide (DMF) | Anhydrous conditions are recommended. |

| Temperature | Room Temperature to 50°C | Higher temperatures may be required for less reactive amines. |

| Reaction Time | 12 - 24 hours | Monitored by TLC or LC-MS. |

| Expected Outcome | ||

| Yield of Mono-alkylated Product | 70 - 90% | Dependent on the reactivity of the primary amine. |

| Purity (after chromatography) | >95% | |

| Major Side Product | Di-alkylated amine | Formation is minimized by the described protocol. |

Experimental Protocols

This section provides a detailed methodology for the selective mono-alkylation of a primary amine with this compound.

Materials

-

Primary Amine

-

Hydrobromic Acid (HBr), 48% aqueous solution

-

This compound (tert-butyl (6-bromohexyl)carbamate)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA), distilled

-

Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate (B1210297) with a small percentage of triethylamine)

Procedure

1. Formation of the Primary Amine Hydrobromide Salt:

1.1. Dissolve the primary amine (1.0 eq.) in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). 1.2. Cool the solution in an ice bath. 1.3. Slowly add one equivalent of 48% aqueous HBr. 1.4. A precipitate of the amine hydrobromide salt should form. If no precipitate forms, or if the salt is soluble in the solvent, remove the solvent under reduced pressure to obtain the salt. 1.5. Dry the amine hydrobromide salt under vacuum before proceeding.

2. Selective N-Mono-alkylation:

2.1. To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine hydrobromide salt (1.0 eq.). 2.2. Add anhydrous ACN or DMF (approximately 0.1 M concentration relative to the amine salt). 2.3. Add this compound (1.1 eq.) to the suspension. 2.4. Add triethylamine or DIPEA (1.2 eq.) dropwise to the stirring mixture at room temperature. 2.5. Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine and the formation of the product. If the reaction is sluggish, the temperature can be increased to 40-50°C.

3. Work-up and Extraction:

3.1. Once the reaction is complete, remove the solvent under reduced pressure. 3.2. Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃ solution. 3.3. Separate the organic layer, and extract the aqueous layer twice more with DCM. 3.4. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter. 3.5. Concentrate the filtrate under reduced pressure to obtain the crude product.

4. Purification:

4.1. The crude product is purified by flash column chromatography on silica gel.[1][2][3] 4.2. A solvent system of dichloromethane/methanol or hexanes/ethyl acetate is typically effective. To prevent peak tailing of the amine product on the acidic silica gel, it is recommended to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent.[1][2] 4.3. Collect the fractions containing the desired mono-alkylated product, as identified by TLC. 4.4. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Characterization

The purified product, tert-butyl (6-(alkylamino)hexyl)carbamate, should be characterized by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the Boc protecting group (a singlet at ~1.44 ppm), the methylene (B1212753) groups of the hexyl chain, and the alkyl group from the starting primary amine. The N-H proton of the carbamate (B1207046) will appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals corresponding to the carbonyl of the Boc group (~156 ppm), the quaternary carbon of the tert-butyl group (~79 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the various methylene carbons of the hexyl chain and the attached alkyl group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product.

Expected ¹H NMR data for a generic tert-butyl (6-(methylamino)hexyl)carbamate (in CDCl₃): δ (ppm) 4.55 (br s, 1H, NH-Boc), 3.08 (q, 2H), 2.58 (t, 2H), 2.42 (s, 3H, N-CH₃), 1.48 (m, 4H), 1.44 (s, 9H, C(CH₃)₃), 1.34 (m, 4H).